4-fluoro-N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide
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Overview
Description
4-Fluoro-N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound that features a fluorine atom, a thiazole ring, and an indoline moiety. This compound is of interest due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the indoline core. The indoline moiety can be synthesized through the reduction of indole or by cyclization reactions involving amino acids
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The indoline moiety can be reduced to form indole derivatives.
Substitution: : The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Thiazole sulfoxides or sulfones.
Reduction: : Indole derivatives.
Substitution: : Fluorinated derivatives with different functional groups.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity may be explored for potential therapeutic uses.
Medicine: : It could be investigated for its pharmacological properties, such as antiviral, anti-inflammatory, or anticancer activities.
Industry: : It may find use in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism of action of 4-fluoro-N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide is not well-documented, but it likely involves interactions with specific molecular targets and pathways. Potential targets could include enzymes, receptors, or other proteins involved in biological processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the fluorine atom and the indoline moiety. Similar compounds might include other fluorinated benzamides or thiazole derivatives, but the combination of these features in this particular compound sets it apart.
List of Similar Compounds
Fluorinated benzamides
Thiazole derivatives
Indoline derivatives
Properties
IUPAC Name |
N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c21-15-7-5-14(6-8-15)19(26)23-20-22-16(12-27-20)11-18(25)24-10-9-13-3-1-2-4-17(13)24/h1-8,12H,9-11H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQGOOLLCBRHRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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